Cas no 1011399-01-1 (methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-ca rboxylate)

Methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolopyridine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural framework combines a pyrazolo[3,4-b]pyridine core with substituted aromatic groups, enhancing its utility as a scaffold for bioactive compound development. The presence of a methyl ester group at the 4-position offers synthetic versatility for further functionalization. The compound's stability and well-defined molecular architecture make it suitable for structure-activity relationship (SAR) studies, particularly in the exploration of kinase inhibitors or other targeted therapeutics. Its purity and consistent performance under experimental conditions ensure reliability in research applications.
methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-ca rboxylate structure
1011399-01-1 structure
商品名:methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-ca rboxylate
CAS番号:1011399-01-1
MF:C23H21N3O2
メガワット:371.432
CID:3158933
PubChem ID:25247937

methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-ca rboxylate 化学的及び物理的性質

名前と識別子

    • methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-ca rboxylate
    • methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
    • methyl 3-methyl-1-[(4-methylphenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
    • CS-0339942
    • 1011399-01-1
    • STK352368
    • AKOS005168219
    • インチ: InChI=1S/C23H21N3O2/c1-15-9-11-17(12-10-15)14-26-22-21(16(2)25-26)19(23(27)28-3)13-20(24-22)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3
    • InChIKey: HUVJILQBARDCEL-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 371.163377g/mol
  • どういたいしつりょう: 371.163377g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 528
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 57Ų
  • ぶんしりょう: 371.4g/mol

methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-ca rboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM287202-10g
Methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
1011399-01-1 97%
10g
$893 2021-08-18
Chemenu
CM287202-5g
Methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
1011399-01-1 97%
5g
$538 2021-08-18
Chemenu
CM287202-10g
Methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
1011399-01-1 97%
10g
$893 2023-02-19
Chemenu
CM287202-5g
Methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
1011399-01-1 97%
5g
$538 2023-02-19

methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-ca rboxylate 関連文献

methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-ca rboxylateに関する追加情報

Methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 1011399-01-1): A Comprehensive Overview

Methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, identified by its CAS number 1011399-01-1, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the pyrazolo[3,4-b]pyridine scaffold, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications.

The molecular structure of methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate encompasses a fused ring system consisting of a pyrazole ring connected to a pyridine ring. This unique arrangement contributes to its distinct chemical properties and biological interactions. The presence of multiple substituents, including a methyl group at the 3-position, a 4-methylbenzyl group at the 1-position, and a phenyl group at the 6-position, further enhances its structural complexity and potential for diverse biological functions.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic benefits. Pyrazolo[3,4-b]pyridines have emerged as a particularly promising class of molecules due to their ability to modulate various biological pathways. Methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is no exception and has been extensively studied for its pharmacological properties.

One of the most compelling aspects of this compound is its potential as an inhibitor of kinases, which are enzymes involved in numerous cellular processes, including cell growth, differentiation, and apoptosis. Kinase inhibitors have become a cornerstone of modern drug development due to their ability to target specific signaling pathways implicated in various diseases. Studies have shown that derivatives of pyrazolo[3,4-b]pyridines can exhibit potent kinase inhibitory activity, making them valuable candidates for further exploration.

Furthermore, the structural features of methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate suggest potential applications in other therapeutic areas as well. For instance, its ability to interact with DNA and RNA binding proteins has been explored in the context of anticancer therapy. By modulating the activity of these proteins, the compound may interfere with critical cellular processes that contribute to tumor growth and survival.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of various substituents into the core heterocyclic framework necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the desired molecular architecture efficiently.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers design more effective derivatives with enhanced pharmacological properties. These computational approaches are particularly valuable in predicting the activity and selectivity of kinase inhibitors, which is crucial for minimizing off-target effects and improving therapeutic outcomes.

In clinical settings, the development of novel kinase inhibitors has shown promise in treating various types of cancer. By selectively inhibiting specific kinases overexpressed in tumor cells, these drugs can disrupt abnormal signaling pathways that drive cancer progression. While methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has not yet been tested in human clinical trials, preclinical studies suggest that it may exhibit similar efficacy profiles as other kinase inhibitors currently on the market.

The compound's potential extends beyond oncology; it has also been investigated for its antimicrobial properties. Pyrazolo[3,4-b]pyridines have been reported to exhibit activity against various bacterial and fungal strains due to their ability to disrupt essential cellular processes. This makes them attractive candidates for developing new antibiotics or antifungal agents to combat emerging drug-resistant pathogens.

The safety profile of any pharmaceutical compound is paramount before it can be considered for clinical use. Preliminary toxicology studies on methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate have indicated that it is generally well-tolerated at moderate doses. However, further extensive testing is required to assess its long-term safety and potential side effects. This includes evaluating its effects on different organ systems and identifying any genotoxic or carcinogenic risks associated with its use.

The regulatory landscape for new drug development also plays a significant role in determining the future prospects of this compound. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require rigorous documentation demonstrating the safety and efficacy of new drugs before they can be approved for clinical use. Compliance with these regulatory requirements is essential for ensuring that patients receive safe and effective treatments.

In conclusion, methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 1011399-01-1) represents a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated biological activities make it an attractive molecule for exploring new therapeutic strategies across multiple disease areas. As research continues to uncover new applications for this compound and related derivatives, it holds significant potential for improving patient care and advancing medical science.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd